molecular formula C13H12F3NO2 B1413160 C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine CAS No. 1858255-46-5

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine

Cat. No.: B1413160
CAS No.: 1858255-46-5
M. Wt: 271.23 g/mol
InChI Key: IRSQIBPALVFLGC-UHFFFAOYSA-N
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Description

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine (CAS: 1858255-46-5, MDL: MFCD27937126) is a fluorinated furan derivative with the molecular formula C₁₃H₁₂F₃NO₂ and a molecular weight of 271.24 g/mol . The compound features a furan ring substituted at the 3-position with a methylamine group and at the 5-position with a 4-trifluoromethoxy-phenyl moiety. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. It is commercially available with a purity of ≥95% and is typically synthesized via multi-step organic reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution .

Properties

IUPAC Name

[2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSQIBPALVFLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185137
Record name 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]-
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URL https://comptox.epa.gov/dashboard/DTXSID901185137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-46-5
Record name 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)furan Intermediate

  • Starting Materials:

    • 4-trifluoromethoxybenzaldehyde or 4-trifluoromethoxyphenylboronic acid (for aromatic substitution)
    • Suitable 1,4-dicarbonyl compounds or equivalents for furan ring formation
    • Methyl ketones or methyl-substituted precursors for the 2-methyl substituent
  • Typical Method:

    • Paal-Knorr Furan Synthesis: Cyclization of 1,4-dicarbonyl compounds with appropriate aromatic substituents under acidic or basic catalysis to form the substituted furan ring.
    • Cross-Coupling Reactions: Suzuki or Stille cross-coupling to attach the 4-trifluoromethoxyphenyl group at position 5 of the furan ring, using halogenated furans and arylboronic acids or stannanes.
  • Reaction Conditions:

    • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
    • Catalysts like Pd(PPh3)4 for cross-coupling
    • Bases such as potassium carbonate or cesium carbonate
    • Temperatures ranging from room temperature to reflux depending on the step

Introduction of the Methylamine Group at the 3-Position of Furan

  • Approach 1: Halomethylation Followed by Amination

    • Halogenation at the 3-position of the furan ring (e.g., bromination or chlorination) to introduce a leaving group.
    • Nucleophilic substitution with methylamine to replace the halogen with a methylamine group.
  • Approach 2: Reductive Amination of a 3-Formyl Furan Intermediate

    • Oxidation or formylation at the 3-position to generate a 3-formyl substituted furan.
    • Reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Reaction Conditions:

    • Solvents like methanol, ethanol, or dichloromethane
    • Mild temperatures (0–40 °C) to preserve the furan ring integrity
    • Acidic or neutral pH conditions depending on the amination method

Purification and Characterization

  • Purification:

    • Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane
    • Crystallization from suitable solvents to obtain pure compound
  • Characterization:

    • NMR (1H, 13C, 19F) spectroscopy to confirm substitution pattern and trifluoromethoxy group
    • Mass spectrometry for molecular weight confirmation
    • IR spectroscopy for amine and furan functional groups
    • Elemental analysis for purity

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Solvents Temperature Range Notes
Furan ring formation Paal-Knorr cyclization 1,4-dicarbonyl precursors, acid/base THF, toluene, DMF 25–120 °C Forms substituted furan core
Aromatic substitution Suzuki cross-coupling Pd(PPh3)4, 4-trifluoromethoxyphenylboronic acid THF, toluene, DMF 50–110 °C Attaches trifluoromethoxyphenyl group
Halogenation at 3-position Electrophilic halogenation NBS, NCS or similar halogenating agents DCM, acetonitrile 0–25 °C Introduces leaving group for amination
Amination Nucleophilic substitution or reductive amination Methylamine, NaBH3CN or NaBH(OAc)3 MeOH, EtOH, DCM 0–40 °C Introduces methylamine group
Purification Chromatography/crystallization Silica gel, solvents Ethyl acetate/hexane, MeOH Ambient Isolates pure product

Research Findings and Considerations

  • The trifluoromethoxy group is electron-withdrawing and can influence reactivity, often requiring careful control of reaction conditions to avoid side reactions or decomposition of the furan ring.
  • Metal-catalyzed cross-coupling reactions are preferred for attaching the trifluoromethoxyphenyl group due to their regioselectivity and mild conditions.
  • Reductive amination is favored over direct nucleophilic substitution when the halogenated intermediate is unstable or difficult to isolate.
  • Solvent choice and temperature control are critical to maintain the integrity of the sensitive furan ring during amination steps.
  • Overall yields for similar substituted furan methylamines typically range from 40% to 70% depending on the efficiency of each step and purification methods.

Chemical Reactions Analysis

Types of Reactions

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Pharmacological Potential

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine has been investigated for its potential as a pharmaceutical agent. The trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and cellular uptake. Research indicates that derivatives of furan compounds often exhibit anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Studies have shown that furan derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structures have demonstrated efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth pathways .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of compounds like this compound to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases .

Agrochemical Applications

This compound may also serve as a precursor or active ingredient in agrochemicals. The trifluoromethoxy group is known to impart herbicidal and fungicidal properties to compounds, making them effective in agricultural applications for crop protection.

Materials Science Applications

The unique chemical structure of this compound positions it as a candidate for use in developing advanced materials. Its properties could be harnessed in creating polymers with specific thermal or electrical characteristics.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency.
Study BNeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Study CAgrochemical EfficacyEvaluated as a potential herbicide with effective control over common weeds without phytotoxicity to crops.

Mechanism of Action

The mechanism of action of C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors, while the furan ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine (CAS: 306935-05-7)

  • Molecular Formula: C₇H₈F₃NO
  • Molecular Weight : 179.14 g/mol
  • Key Differences: This compound lacks the 4-trifluoromethoxy-phenyl substituent and instead has a trifluoromethyl group directly attached to the furan’s 2-position.

B. [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine (CAS: 906352-74-7)

  • Molecular Formula : C₁₃H₁₁F₃N₂
  • Molecular Weight : 252.23 g/mol
  • Key Differences : Replacing the furan core with a pyridine ring alters electronic properties (pyridine is more electron-deficient). The trifluoromethyl group on pyridine may enhance metabolic stability but reduce solubility compared to the trifluoromethoxy group in the target compound .

C. 4-{4-[7-(4-Cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-phenyl}-N-methyl-butyramide

  • Key Differences: This spirocyclic compound incorporates a thioxo group and a cyano-trifluoromethylphenyl moiety. Its complex structure increases molecular weight (MW > 500 g/mol) and likely impacts pharmacokinetics (e.g., oral bioavailability) compared to the simpler furan-based target compound .
Physicochemical Properties
Property Target Compound [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine
Molecular Weight (g/mol) 271.24 179.14 252.23
LogP (Predicted) ~3.1 (high lipophilicity) ~1.8 ~2.9
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
Rotatable Bonds 4 2 3

Biological Activity

C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine, a compound with the molecular formula C13H12F3NO2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a trifluoromethoxy group and an amine side chain. Its structure can be represented as follows:

C 2 Methyl 5 4 trifluoromethoxy phenyl furan 3 yl methylamine\text{C 2 Methyl 5 4 trifluoromethoxy phenyl furan 3 yl methylamine}

Key Properties

PropertyValue
Molecular Weight273.24 g/mol
Melting Point157-159 °C
SolubilitySoluble in organic solvents
ToxicityAcute Toxicity Category 3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, which may contribute to increased membrane permeability and biological activity.

  • Cholinesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups such as trifluoromethyl has been shown to enhance inhibitory potency against these enzymes, with reported IC50 values ranging from 10.4 μM to 19.2 μM for related structures .
  • Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant properties, potentially through the scavenging of free radicals and inhibition of lipid peroxidation. This activity is crucial in mitigating oxidative stress-related damage in cells .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of furan compounds exhibit antimicrobial activities against various pathogens, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study involving related furan compounds highlighted their dual inhibitory effects on AChE and BChE, suggesting that modifications in the molecular structure can significantly affect biological activity. The incorporation of halogen atoms was found to enhance binding affinity to enzyme active sites .
  • Cell Line Testing : In vitro cytotoxicity assays on breast cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential antitumor activity .
  • Molecular Docking Studies : Computational studies have shown favorable interactions between the compound and target proteins, elucidating the role of hydrogen bonding and hydrophobic interactions in enhancing binding affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a route where a furan intermediate undergoes benzylation, followed by deprotection and reaction with sulfonyl chlorides. Key steps include purification using SCX columns (eluted with 2M ammonia in methanol) and characterization via mass spectrometry (e.g., MS (ESI) m/z) . Similar protocols in for diarylureas (e.g., Suzuki coupling with nitrophenylboronic acids) may be adapted, ensuring optimal yields by controlling reaction temperature (e.g., 30–80°C) and stoichiometry .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use ¹H NMR to confirm substituent positions (e.g., trifluoromethoxy-phenyl and methyl groups on the furan ring) and mass spectrometry (ESI or EI) for molecular weight verification. and highlight the use of MS (ESI) m/z and exact mass measurements (e.g., 346.054272) for structural confirmation . High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% recommended for biological assays).

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Solubility can be inferred from methylamine derivatives (). Polar aprotic solvents like DMSO or DMF are typically suitable for in vitro assays. For aqueous solubility, adjust pH using dilute HCl/NaOH (e.g., pH 7.0–7.4 for physiological conditions). Pre-saturation experiments (e.g., shake-flask method) are recommended to quantify solubility limits .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and methyl groups influence reactivity and stability?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. demonstrates the utility of hybrid functionals to predict thermochemical properties, such as bond dissociation energies and charge distribution, which correlate with stability under oxidative or hydrolytic conditions . Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways.

Q. What strategies mitigate conflicting data in metabolic stability studies?

  • Methodological Answer : In vitro microsomal assays (e.g., rat/human liver microsomes) should be coupled with LC-MS/MS to track metabolites. shows that hepatic CYP450 enzymes can oxidize furan derivatives, forming stable metabolites. Discrepancies in half-life (t½) may arise from interspecies variability; use species-specific microsomes and validate with in vivo microdialysis (e.g., hippocampal acetylcholine levels as in ) .

Q. How can receptor-binding affinity be optimized through structural modifications?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or acetylcholine receptors. suggests that substituents on the furan ring (e.g., trifluoromethoxy) enhance blood-brain barrier penetration. Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy or halogens) and compare IC₅₀ values in radioligand binding assays .

Q. What experimental designs resolve contradictions in synthetic yields across studies?

  • Methodological Answer : Systematic screening of reaction parameters (e.g., catalyst loading, solvent polarity) is critical. reports yields ranging from 10% to 92% for nitrophenylthiophenes, emphasizing the role of electron-withdrawing groups in stabilizing intermediates. Design a Design of Experiments (DoE) matrix to isolate variables (e.g., temperature, time) and optimize conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine
Reactant of Route 2
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine

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